6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid
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Overview
Description
6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H3ClN4O2. This compound belongs to the pyrazolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid typically involves the reaction of 2,6-dichloropyrazine with various reagents. One common method includes the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by the isolation of the resulting heteroaryl aldehyde intermediate . This intermediate is then further processed to obtain the desired compound.
Industrial Production Methods
In industrial settings, continuous manufacturing processes have been developed to synthesize this compound. These processes ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo structure but differ in their substitution patterns and biological activities.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, offering different pharmacological properties.
Pyrazoloquinolines: These compounds are formed by the fusion of pyrazole and quinoline rings and are known for their diverse biological activities.
Uniqueness
6-Chloro-1H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H3ClN4O2 |
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Molecular Weight |
198.57 g/mol |
IUPAC Name |
6-chloro-2H-pyrazolo[3,4-b]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-2-1-8-3-4(6(12)13)10-11-5(3)9-2/h1H,(H,12,13)(H,9,10,11) |
InChI Key |
OEFRWGRRTHEDTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)C(=O)O |
Origin of Product |
United States |
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